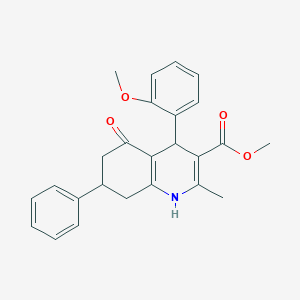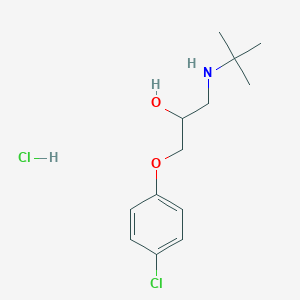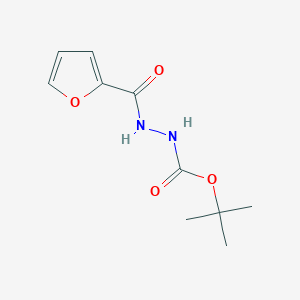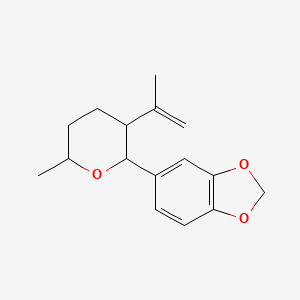![molecular formula C17H20O3 B4965264 4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B4965264.png)
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene is a chemical compound commonly known as Bisoprolol. It belongs to the class of beta-blockers, which are widely used in the treatment of various cardiovascular diseases. Bisoprolol is a selective beta-1 adrenergic receptor blocker, which means it selectively blocks the beta-1 receptors present in the heart. This selective action makes it an effective drug in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Wirkmechanismus
Bisoprolol selectively blocks the beta-1 adrenergic receptors present in the heart. This action reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina.
Biochemical and Physiological Effects:
Bisoprolol has been found to have various biochemical and physiological effects. It reduces the heart rate and the force of the heart's contractions, which results in a decrease in the workload of the heart. This decrease in workload reduces the oxygen demand of the heart, which is beneficial in the treatment of heart failure and angina. Bisoprolol also reduces the production of renin, which is an enzyme that plays a role in the regulation of blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
Bisoprolol has several advantages for lab experiments. It is a selective beta-1 adrenergic receptor blocker, which means it has a specific target in the body. This specificity makes it easier to study the effects of Bisoprolol on the cardiovascular system. Bisoprolol also has a long half-life, which means its effects can be studied over a longer period. However, Bisoprolol has some limitations for lab experiments. It is a drug that is used in the treatment of cardiovascular diseases, which means it cannot be used in experiments involving healthy individuals.
Zukünftige Richtungen
For research on Bisoprolol include studying its effects on different populations and the prevention of heart attacks and strokes.
Synthesemethoden
Bisoprolol is synthesized by the reaction of 2-(2-hydroxyethoxy)ethylamine with 1,2-dimethyl-4-chlorobenzene. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction yields Bisoprolol, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Bisoprolol has been extensively studied for its therapeutic potential in the treatment of various cardiovascular diseases. It has been found to be effective in the treatment of heart failure, hypertension, and angina. Bisoprolol has also been studied for its potential use in the prevention of heart attacks and strokes.
Eigenschaften
IUPAC Name |
4-[2-(4-methoxyphenoxy)ethoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-13-4-5-17(12-14(13)2)20-11-10-19-16-8-6-15(18-3)7-9-16/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJLLWRBDMIMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4-Methoxyphenoxy)ethoxy]-1,2-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4965186.png)
![4-chloro-N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B4965188.png)
![1-(1-adamantyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4965198.png)


![N-(4-methoxybenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4965213.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(1H-indol-4-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4965241.png)


![3-cyclopropyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4965280.png)

![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2-ethylphenyl)thiourea](/img/structure/B4965297.png)